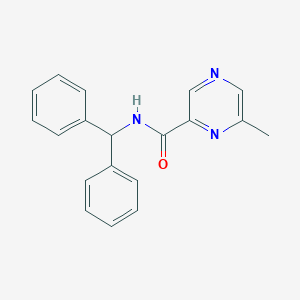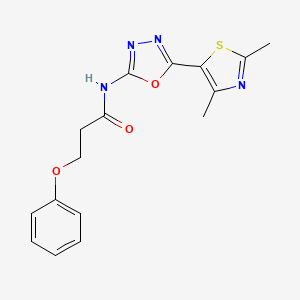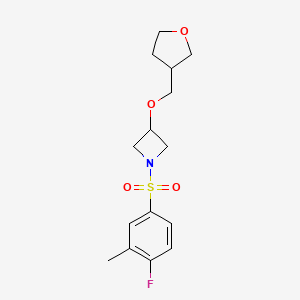![molecular formula C22H16FN3O2 B2409611 2-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 898420-18-3](/img/structure/B2409611.png)
2-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C22H16FN3O2 and its molecular weight is 373.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research has synthesized novel fluorine-containing compounds, including derivatives similar to 2-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide, showing promising antimicrobial properties. These compounds have been evaluated for their in vitro antimicrobial activity against a variety of pathogens such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans, highlighting their potential in addressing antibiotic resistance and the need for new therapeutic agents (Desai, Vaghani, & Shihora, 2013).
Cancer Research and Imaging
Fluorinated benzamide analogs, related structurally to this compound, have been explored for their utility in imaging solid tumors using positron emission tomography (PET). These studies aim at advancing the diagnosis and monitoring of cancer through the sigma-2 receptor status of tumors, contributing significantly to personalized cancer therapy (Tu et al., 2007).
Antiproliferative Activity Against Tumor Cells
Derivatives of this compound have been designed and synthesized, demonstrating significant antiproliferative activities against various tumor cells. These studies underscore the compound's potential as a novel anti-cancer drug, particularly in inhibiting the epidermal growth factor receptor tyrosine kinase (EGFRwt-TK), offering insights into developing effective cancer treatments (Zhang et al., 2021).
Synthesis of Fluorinated Heterocycles
Fluorinated heterocycles are crucial in pharmaceutical and agrochemical industries due to their unique properties. Research involving the synthesis of fluorinated heterocycles through C-H activation and coupling with difluorovinyl tosylate, related to the process of synthesizing compounds like this compound, highlights the compound's role in diversifying the toolkit available for developing new chemical entities with potential therapeutic applications (Wu et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds have been known to target phosphodiesterase enzymes , which play a crucial role in cellular signal transduction.
Biochemical Pathways
These pathways play key roles in a variety of cellular processes, including cell growth and differentiation, immune response, and neuronal signaling .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific pathways it affects. Given its potential target, it could influence cellular processes regulated by cyclic nucleotide signaling. This could potentially lead to changes in cell growth and differentiation, immune responses, and neuronal activity .
Eigenschaften
IUPAC Name |
2-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2/c1-14-24-20-12-5-3-10-18(20)22(28)26(14)16-8-6-7-15(13-16)25-21(27)17-9-2-4-11-19(17)23/h2-13H,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSIHSJRNIJIGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2409530.png)



![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2409536.png)


![Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2409542.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2409544.png)
![9-(4-chlorophenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2409545.png)
![3-(2-bromophenoxy)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2409547.png)
![2-{[(2,3-Dihydroxyphenyl)methyl]amino}-2-phenylacetic acid](/img/structure/B2409548.png)

